5,6,7,8-Tetrahydro-1-naphthylamine

Basicity pKa Extraction

5,6,7,8-Tetrahydro-1-naphthylamine (5-aminotetralin) is a C10H13N aromatic amine in which one ring of the naphthalene scaffold is fully saturated while the amino-bearing ring remains aromatic. This hybrid aliphatic–aromatic architecture places it at a unique intersection within the naphthylamine family: it retains the aromatic amine reactivity (diazotization, electrophilic substitution) of 1-naphthylamine yet exhibits the lower density, lower melting point, and distinct solubility profile conferred by partial saturation.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 2217-41-6
Cat. No. B057433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1-naphthylamine
CAS2217-41-6
Synonyms1,2,3,4-Tetrahydro-5-aminonaphthalene;  1,2,3,4-Tetrahydro-5-naphthalenamine;  1,2,3,4-Tetrahydro-5-naphthylamine;  1-Amino-5,6,7,8-tetrahydronaphthalene;  5,6,7,8-Tetrahydro-1-naphthalenamine;  5,6,7,8-Tetrahydro-1-naphthalenylamine;  5-Amino-1,2,3,4-tetr
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2N
InChIInChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,11H2
InChIKeySODWJACROGQSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6): Structural Niche & Procurement Rationale for a Partially Saturated Aromatic Amine Building Block


5,6,7,8-Tetrahydro-1-naphthylamine (5-aminotetralin) is a C10H13N aromatic amine in which one ring of the naphthalene scaffold is fully saturated while the amino-bearing ring remains aromatic [1]. This hybrid aliphatic–aromatic architecture places it at a unique intersection within the naphthylamine family: it retains the aromatic amine reactivity (diazotization, electrophilic substitution) of 1-naphthylamine yet exhibits the lower density, lower melting point, and distinct solubility profile conferred by partial saturation . These properties drive its selection over fully aromatic or regioisomeric congeners in pharmaceutical intermediate synthesis (e.g., chloroquine derivatives, BK channel activator GoSlo-SR-5-69) and in fragment-based drug discovery programs that demand both aromatic NH₂ hydrogen-bonding capability and a saturated hydrophobic handle .

Why In-Class Naphthylamine Analogs Cannot Replace 5,6,7,8-Tetrahydro-1-naphthylamine Without Quantitative Performance Penalties


The naphthylamine sub-class encompasses compounds with sharply divergent reactivity profiles: fully aromatic 1-naphthylamine is a known human carcinogen [1], while 1,2,3,4-tetrahydro-1-naphthylamine behaves as a benzylic amine (pKa ~9.5) rather than a true aromatic amine (pKa ~4.6) . The 5,6,7,8-tetrahydro-1-isomer uniquely combines a directly aromatic-bound NH₂ group with a saturated distal ring, enabling reactions — particularly diazotization and azo coupling — that are impossible for the 1,2,3,4 isomer, while avoiding the planar aromatic system that drives the potent mutagenicity of 1-naphthylamine . Simple replacement with any single congener therefore leads to either loss of critical reactivity or introduction of unacceptable toxicological liability, making compound-specific selection an imperative evidenced-by-data exercise.

Head-to-Head Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1-naphthylamine vs. Closest Analog Candidates


Aromatic Amine pKa ≈ 4.56 Enables Selective Acid-Base Extraction Separations Over Benzylic-Amine 1,2,3,4-Tetrahydro Isomer

5,6,7,8-Tetrahydro-1-naphthylamine displays a predicted pKa (conjugate acid) of 4.56 ± 0.20, characteristic of an aniline-type aromatic amine . In contrast, 1,2,3,4-tetrahydro-1-naphthylamine is a benzylic amine with an expected pKa near 9.5 (comparable to benzylamine, pKa 9.34) [1]. This >4 log unit difference allows the 5,6,7,8 isomer to be selectively extracted into organic solvent from neutral aqueous solution while the 1,2,3,4 isomer requires strongly alkaline conditions for deprotonation, providing a tangible purification advantage in complex reaction mixtures.

Basicity pKa Extraction Reaction selectivity

Melting Point 38°C vs. 1-Naphthylamine 47–50°C: Ambient-Temperature Liquid Handling Reduces Process Energy Cost

5,6,7,8-Tetrahydro-1-naphthylamine remains a free-flowing liquid at ambient laboratory temperatures (mp 38°C) [1], whereas its fully aromatic counterpart 1-naphthylamine is a crystalline solid that requires heating above 47–50°C to melt [2]. This 9–12°C lower melting point eliminates the need for heated storage vessels and heated transfer lines in multi-kilogram synthesis campaigns.

Physical form Melting point Formulation Process engineering

Boiling Point 275–277°C Enables Easier Distillative Purification vs. 1-Naphthylamine (301°C)

The boiling point at reduced pressure (713 mmHg) for 5,6,7,8-tetrahydro-1-naphthylamine is 275–277°C [1], compared to 301°C for 1-naphthylamine [2]. The 24–26°C lower boiling point facilitates short-path or fractional distillation under milder heating, reducing thermal degradation risk during purification and lowering energy consumption.

Boiling point Distillation Purification Volatility

LogP 2.62 vs. 1-Naphthylamine LogP 2.25: Higher Lipophilicity for Biphasic and Membrane-Partitioning Applications

5,6,7,8-Tetrahydro-1-naphthylamine has a predicted logP of 2.62 , whereas experiment-based values for 1-naphthylamine cluster around 2.25 [1]. The ΔlogP of 0.37 indicates measurably greater hydrophobicity, which enhances extraction efficiency in organic-aqueous biphasic reactions and may improve passive membrane permeability in cell-based assays when the fragment is elaborated into lead compounds.

LogP Lipophilicity Partition coefficient ADME

Aromatic NH₂ Enables Diazotization/Azo-Coupling Chemistry Unavailable to 1,2,3,4-Tetrahydro Isomer

Because the –NH₂ group of 5,6,7,8-tetrahydro-1-naphthylamine is directly attached to the aromatic ring, it undergoes smooth diazotization with NaNO₂/HCl to a stable diazonium salt, which subsequently participates in azo coupling and Sandmeyer reactions . The 1,2,3,4-tetrahydro isomer, in which the amine is benzylic rather than aromatic, cannot form a stable diazonium species under identical conditions, precluding this entire reaction manifold.

Diazotization Azo coupling Dye synthesis Functionalization

Procurement-Relevant Application Scenarios Where 5,6,7,8-Tetrahydro-1-naphthylamine Outperforms Generic Naphthylamine Substitutes


Azo Dye and Heterocycle Intermediates Requiring Aromatic Diazotization

In routes to sulfonated azo dyes and N-heterocyclic scaffolds, the aromatic NH₂ of 5,6,7,8-tetrahydro-1-naphthylamine permits diazonium salt formation and subsequent coupling, a transformation that fails with the benzylic-amine 1,2,3,4 isomer . Its lower melting point and liquid form further simplify low-temperature diazotization protocols.

Fragment-Based Drug Discovery Libraries Requiring Aromatic Amine Hydrogen-Bond Donors with Saturated Hydrophobic Contacts

Fragment screening collections value the combination of an aromatic amine H-bond donor (pKa 4.56) and a saturated tetralin ring that offers distinct van der Waals contacts versus fully planar naphthylamines . The logP of 2.62 positions it in a favorable range for CNS and intracellular target permeability.

Multi-Kilogram Pharmaceutical Intermediate Synthesis Demanding Energy-Efficient Liquid Handling

With a melting point 9–12°C below that of 1-naphthylamine, 5,6,7,8-tetrahydro-1-naphthylamine remains a pumpable liquid at ambient plant temperatures, eliminating steam tracing and heated storage for processes scaled beyond pilot stage [1].

Biphasic Reaction Workflows That Exploit logP-Driven Extraction Selectivity

The ΔlogP of +0.37 relative to 1-naphthylamine enhances organic-phase partitioning during aqueous workup, providing a measurable yield advantage in multi-step sequences that involve acid-base extraction cycles .

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